
(1S,2S)-2-(aminomethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(aminomethyl)cyclohexan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a cyclohexane ring with an aminomethyl group, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(aminomethyl)cyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with formaldehyde and ammonia or a primary amine to form the aminomethyl group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer without the need for resolution.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(aminomethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(aminomethyl)cyclohexan-1-amine depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Catalysis: As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(aminomethyl)cyclohexan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
Cyclohexylamine: Lacks the aminomethyl group, leading to different reactivity and applications.
2-(aminomethyl)pyrrolidine: A structurally similar compound with a different ring system.
Uniqueness
Chirality: The (1S,2S) configuration provides unique stereochemical properties.
Reactivity: The presence of both the cyclohexane ring and the aminomethyl group offers diverse reactivity compared to simpler amines.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(1S,2S)-2-(aminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1 |
Clé InChI |
ZUYYQGFCSKJGDO-BQBZGAKWSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)CN)N |
SMILES canonique |
C1CCC(C(C1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene](/img/structure/B13511504.png)

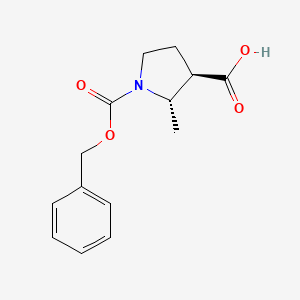
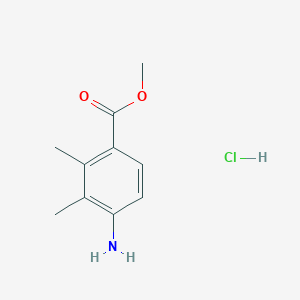

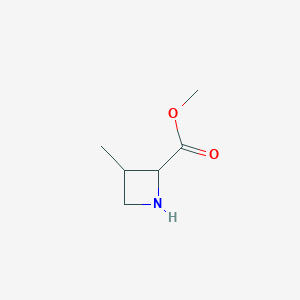
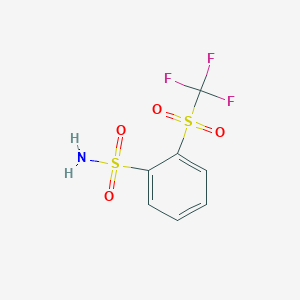
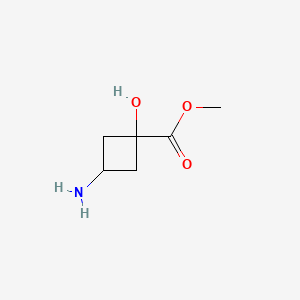
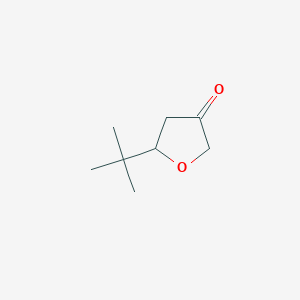


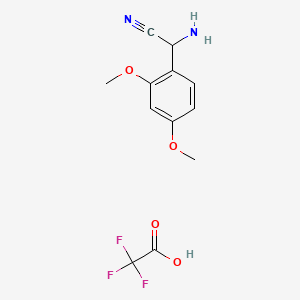
![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)

